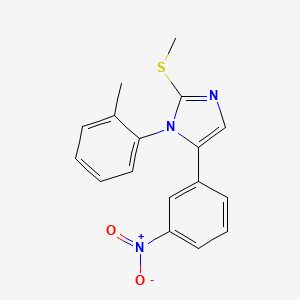
2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(methylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactivity
This compound, part of the imidazole derivatives family, has been studied for its chemical synthesis and reactivity. Imidazole derivatives are known for their versatility in chemical reactions, contributing to the synthesis of various heterocyclic compounds. For instance, the synthesis of imidazo[1,2-a]pyridines from substituted phenylamino isoxazol-5(2H)-ones through rearrangement reactions involving triethylamine has been documented, highlighting the reactive nature of nitro-substituted phenyl groups in these transformations (Khalafy, Setamdideh, & Dilmaghani, 2002). Furthermore, derivatives of imidazole have been synthesized as calcium channel antagonists, replacing the o-nitrophenyl group of nifedipine with 2-alkylthio-1-phenylmethyl-5-imidazolyl substituents, showcasing the compound's potential in medicinal chemistry (Hadizadeh, Shafiee, Kazemi, & Mohammadi, 2002).
Corrosion Inhibition
The compound's derivatives have been explored as corrosion inhibitors for steel in corrosive environments. A study on novel imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, revealed significant inhibition efficiency against corrosion in CO2 saturated brine solution, demonstrating the potential of such compounds in protecting industrial materials (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Electrochemical and Photophysical Properties
Imidazole derivatives have been studied for their electrochemical and photophysical properties, contributing to the development of materials with specific optical and electronic characteristics. For example, the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been investigated, revealing insights into the compound's potential applications in optoelectronic devices (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).
Antimicrobial Applications
Research has also explored the antimicrobial properties of imidazole derivatives, indicating their potential as novel antimicrobial agents. Studies on methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown significant antibacterial and antifungal activity, underlining the utility of these compounds in developing new antimicrobial treatments (Lamani, Shetty, Kamble, & Khazi, 2009).
properties
IUPAC Name |
1-(2-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-6-3-4-9-15(12)19-16(11-18-17(19)23-2)13-7-5-8-14(10-13)20(21)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONCTWPITMWPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

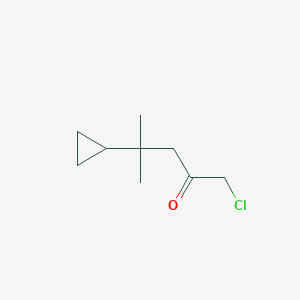
![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)


![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)
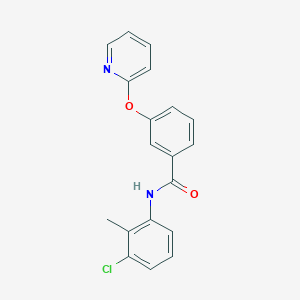
![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)
![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)
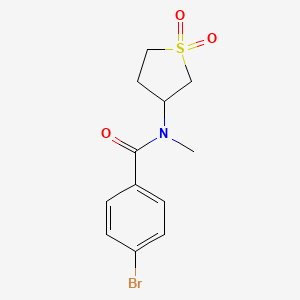
![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)
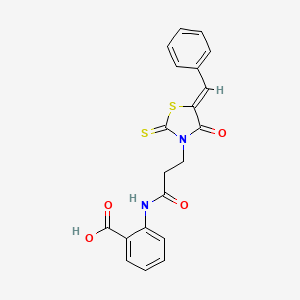
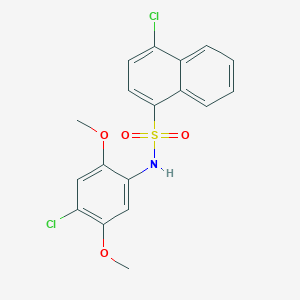
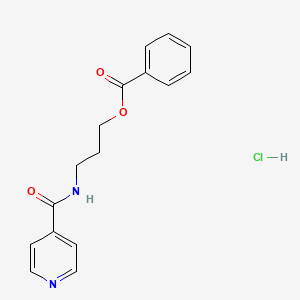
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655728.png)